Isopropyl Benzoate

Beschreibung

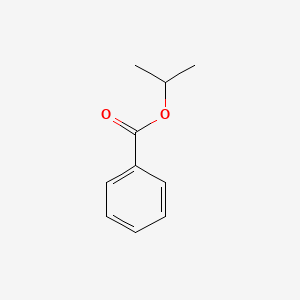

Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXQDZTYJVXMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044746 | |

| Record name | Propan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a heavy, sweet, fruity-floral odour | |

| Record name | Isopropyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/813/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

215.00 to 218.00 °C. @ 760.00 mm Hg | |

| Record name | Isopropyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Isopropyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/813/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.005-1.011 | |

| Record name | Isopropyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/813/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

939-48-0 | |

| Record name | Isopropyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q2618834N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropyl benzoate, a versatile organic compound with applications spanning from fragrances to pharmaceutical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance to the scientific community.

Chemical Identity and Properties

This compound is an ester of benzoic acid and isopropanol.[1] Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 939-48-0[1][2][3] |

| IUPAC Name | propan-2-yl benzoate[2] |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Synonyms | Benzoic acid, 1-methylethyl ester; Benzoic acid, isopropyl ester; 1-Methylethyl benzoate |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless oily liquid |

| Odor | Sweet, fruity-floral |

| Boiling Point | 215-218 °C at 760 mmHg |

| Melting Point | -26 °C |

| Density | 1.005-1.011 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents like acetone, ether, and ethanol. |

| Refractive Index | 1.492-1.497 |

| logP | 3.18 |

| Vapor Pressure | 0.107 mmHg at 25 °C (estimated) |

| Flash Point | 110 °C (230 °F) |

Experimental Protocols: Synthesis of this compound

Two common methods for the synthesis of this compound are Fischer-Speier esterification and the reaction of an acyl chloride with an alcohol. The following are detailed, representative protocols for these methods.

Protocol 1: Fischer-Speier Esterification of Benzoic Acid with Isopropanol

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Materials:

-

Benzoic acid

-

Isopropyl alcohol (Isopropanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, heating mantle, and standard laboratory glassware.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine benzoic acid (1 equivalent) and an excess of isopropyl alcohol (e.g., 3-5 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extraction: Dilute the mixture with dichloromethane and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Protocol 2: Synthesis from Benzoyl Chloride and Isopropanol

This method involves the reaction of an acyl chloride with an alcohol, which is generally faster and not an equilibrium process.

Materials:

-

Benzoyl chloride

-

Isopropyl alcohol (Isopropanol)

-

Pyridine or a non-nucleophilic base

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, and standard laboratory glassware.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve isopropyl alcohol (1 equivalent) and pyridine (1.1 equivalents) in dichloromethane. Cool the flask in an ice bath.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 equivalents) dropwise to the cooled, stirring solution using an addition funnel.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Applications in Research and Development

This compound serves as a valuable molecule in various scientific domains, from its use as a building block in organic synthesis to its role in biochemical studies.

Inducer in Microbial Biosynthesis

This compound has been identified as an effective inducer for the biosynthesis of phloroglucinol in genetically engineered E. coli. Phloroglucinol is a valuable platform chemical with applications in the pharmaceutical and explosives industries. The induction mechanism often involves the activation of specific promoters that control the expression of key enzymes in the biosynthetic pathway.

Caption: Workflow for this compound Induced Phloroglucinol Biosynthesis in E. coli.

Role in Drug Development and Delivery

This compound has been investigated for its potential role in drug-polymer interactions, which is relevant for the design of drug delivery systems. Its properties can influence the solubility and release characteristics of active pharmaceutical ingredients (APIs) from a polymer matrix.

Furthermore, this compound has been shown to inhibit the activity of cytochrome P450 (CYP450) enzymes in vitro. CYP450 enzymes are crucial for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Understanding the inhibitory potential of compounds like this compound is critical in drug development to predict and avoid adverse effects.

Caption: Conceptual Diagram of Cytochrome P450 (CYP450) Inhibition by this compound.

Safety and Handling

This compound is considered to have low toxicity. However, as with all chemicals, it should be handled with care in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible substances.

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

This guide is intended for informational purposes for research and development professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this compound.

References

Isopropyl Benzoate: An In-depth Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl benzoate in various organic solvents. This compound, a benzoate ester recognized for its pleasant odor, is utilized in the fragrance, flavor, and cosmetic industries, and sees application as a solvent and in organic synthesis. A thorough understanding of its solubility is critical for its application in formulation development, reaction chemistry, and purification processes.

Solubility of this compound

This compound is a colorless, oily liquid that is generally characterized as being soluble in most common organic solvents while being insoluble or only very slightly soluble in water.[1][2][3][4][5]

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The most consistently reported value is its solubility in water.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 25 | 126 mg/L | |

| Water | 20 | 1 mg/L |

Qualitative Solubility Information

Qualitative assessments from various sources indicate the solubility of this compound in several common organic solvents. The term "miscible" implies that the substances form a homogeneous solution in all proportions.

| Solvent | Solubility Description | Reference(s) |

| Ethanol | Miscible | |

| Ether | Soluble | |

| Acetone | Soluble | |

| Chloroform | Slightly Soluble | |

| Methanol | Slightly Soluble | |

| General Organic Solvents | Soluble | |

| Oils | Soluble |

Note: The term "slightly soluble" for chloroform and methanol from some sources may be relative and could indicate a lower solubility compared to solvents in which it is described as "soluble" or "miscible". For precise applications, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

The absence of comprehensive quantitative solubility data for this compound necessitates robust experimental methods for its determination. The following are detailed protocols for commonly employed techniques suitable for determining the solubility of a liquid solute like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solute in a solvent. It relies on the precise measurement of mass.

Principle: A saturated solution is prepared at a constant temperature, and a known mass or volume of the solution is evaporated to dryness. The mass of the remaining solute is then measured to calculate the solubility.

Apparatus and Materials:

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials or flasks with secure closures

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or beakers

-

Oven

-

This compound

-

Selected organic solvent(s)

Procedure:

-

Equilibration:

-

Add an excess of this compound to a vial containing a known volume of the organic solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-warmed syringe to avoid precipitation of the solute upon cooling.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved microparticles.

-

-

Evaporation and Weighing:

-

Record the exact mass of the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound. The boiling point of the solvent and the thermal stability of this compound should be considered. A vacuum oven can be used for low-boiling or heat-sensitive solvents.

-

Continue heating until all the solvent has evaporated and a constant mass of the residue (this compound) is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.

-

-

Calculation:

-

Calculate the mass of the solvent by subtracting the mass of the dried this compound and the tare mass of the dish from the initial mass of the solution.

-

Express the solubility as grams of this compound per 100 g of solvent or grams of this compound per 100 mL of solvent (by determining the density of the solvent at the experimental temperature).

-

Spectrophotometric Method (UV-Vis)

This method is suitable if the solute has a chromophore that absorbs light in the ultraviolet or visible range, and the solvent does not interfere with this absorption. This compound, with its aromatic ring, is a good candidate for this method.

Principle: A calibration curve of absorbance versus concentration is first established for the solute in the chosen solvent. The absorbance of a filtered saturated solution is then measured, and its concentration is determined from the calibration curve.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (compatible with the solvent)

-

Volumetric flasks and pipettes

-

Thermostatic water bath or incubator

-

Syringes and syringe filters

-

This compound

-

Selected organic solvent(s)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of a known concentration of this compound in the selected organic solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent. The λmax should be determined by scanning the UV spectrum of a dilute solution.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be close to 1.

-

-

Preparation of Saturated Solution:

-

Follow the equilibration procedure as described in the gravimetric method (Section 2.1, step 1).

-

-

Sample Analysis:

-

Withdraw a sample of the supernatant and filter it as described in the gravimetric method (Section 2.1, step 2).

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

-

Chromatographic Method (HPLC/GC)

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are highly sensitive and specific, making them ideal for determining solubility, especially in complex mixtures or at low concentrations.

Principle: Similar to the spectrophotometric method, a calibration curve is generated by analyzing standard solutions of known concentrations. A filtered sample of the saturated solution is then analyzed, and its concentration is determined by comparing its peak area or height to the calibration curve.

Apparatus and Materials:

-

HPLC or GC system with a suitable detector (e.g., UV for HPLC, FID for GC)

-

Analytical column appropriate for the separation

-

Volumetric flasks, pipettes, and autosampler vials

-

Thermostatic water bath or incubator

-

Syringes and syringe filters

-

This compound

-

Selected organic solvent(s) and mobile phase/carrier gas

Procedure:

-

Method Development:

-

Develop a chromatographic method capable of separating and quantifying this compound from any potential impurities and the solvent peak. This includes selecting the appropriate column, mobile phase (for HPLC) or carrier gas and temperature program (for GC), and detector settings.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent covering the expected solubility range.

-

Inject a fixed volume of each standard solution into the chromatograph and record the peak area or height.

-

Plot a calibration curve of peak area/height versus concentration and determine the regression equation.

-

-

Preparation of Saturated Solution:

-

Follow the equilibration procedure as described in the gravimetric method (Section 2.1, step 1).

-

-

Sample Analysis:

-

Withdraw and filter a sample of the saturated solution as described previously.

-

If necessary, dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the prepared sample into the chromatograph and record the peak area/height for this compound.

-

-

Calculation:

-

Use the regression equation from the calibration curve to calculate the concentration of this compound in the injected sample.

-

Multiply by the dilution factor (if any) to obtain the solubility.

-

Experimental Workflow and Logical Relationships

As no specific signaling pathways related to the solubility of this compound are documented, the following diagram illustrates a generalized experimental workflow for determining its solubility in an organic solvent.

Caption: A generalized workflow for the experimental determination of this compound solubility.

Conclusion

This technical guide has summarized the known solubility characteristics of this compound in organic solvents and provided detailed experimental protocols for the quantitative determination of this important physicochemical property. While qualitative data indicates good solubility in many common organic solvents, there is a notable lack of comprehensive quantitative data in the scientific literature.

For researchers, scientists, and drug development professionals, the provided experimental methodologies—gravimetric, spectrophotometric, and chromatographic—offer robust frameworks to generate the specific solubility data required for their applications. The choice of method will depend on the available equipment, the desired accuracy, and the specific solvent system being investigated. Accurate solubility data is paramount for predictable and successful formulation, synthesis, and purification processes involving this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting point data for isopropyl benzoate, C₁₀H₁₂O₂. The document outlines key physical properties, details the experimental protocols for their determination, and presents a logical framework for understanding the influence of purity on these measurements.

Physicochemical Data of this compound

This compound is a benzoate ester recognized for its sweet, fruity-floral odor.[1][2][3] It presents as a colorless liquid at standard conditions.[1][2] The following table summarizes its key physical and chemical properties for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | propan-2-yl benzoate | |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| CAS Number | 939-48-0 | |

| Boiling Point | 215-218 °C at 760 mmHg | |

| 94-96 °C at 12 mmHg | ||

| Melting Point | -26 °C | |

| Note: A value of 64.0 °C is also reported, but -26 °C is more frequently cited. | ||

| Density | 1.005-1.011 g/cm³ (20/20) | |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and organic solvents. |

Experimental Protocols for Determination of Physical Properties

The determination of accurate melting and boiling points is fundamental for the identification and purity assessment of chemical substances.

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.

Capillary Method:

This is the most common technique for determining the melting point of a solid organic compound.

-

Sample Preparation: The sample must be completely dry and finely powdered. A small amount is packed into a thin-walled capillary tube, sealed at one end, to a depth of a few millimeters. The tube is tapped to compact the sample.

-

Apparatus: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp or DigiMelt unit) which contains a thermometer or a digital temperature sensor. Alternatively, a Thiele tube filled with mineral oil can be used for heating.

-

Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a liquid's volatility and purity.

Micro-Boiling Point Method (Thiele Tube):

This method is advantageous as it requires only a small volume of the liquid sample.

-

Sample Preparation: A small amount of the liquid (less than 0.5 mL) is placed in a small test tube or vial. A capillary tube, sealed at one end, is inverted and placed inside the sample tube.

-

Apparatus: The sample tube is attached to a thermometer. This assembly is then placed into a Thiele tube containing heating oil, ensuring the sample is positioned for even heating.

-

Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and bubble out. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip, indicating the liquid's vapor has displaced all the air.

-

Cooling and Observation: The heat is removed, and the apparatus is allowed to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature recorded at the exact moment the liquid is drawn back into the capillary tube.

Distillation Method:

For larger sample volumes, a simple distillation can be used. The temperature of the vapor is monitored as the liquid is distilled. For a pure substance, this temperature will remain constant throughout the distillation, and this stable temperature is the boiling point.

Visualization of Purity Effects on Phase Transitions

The following diagram illustrates the logical relationship between the purity of a substance and its observed melting and boiling point characteristics. For researchers, this relationship is a critical tool for assessing the success of purification protocols.

Caption: Logical flow of purity's effect on phase transitions.

References

Spectroscopic Characterization of Isopropyl Benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl benzoate, a common fragrance and flavor ingredient, and a versatile solvent and intermediate in the synthesis of pharmaceuticals and other organic compounds. This document presents detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including experimental protocols and visual representations of the molecular structure and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.04 | Doublet of doublets | 2H | 8.0, 1.5 | Aromatic Protons (ortho to -COO) |

| 7.54 | Triplet | 1H | 7.5 | Aromatic Proton (para to -COO) |

| 7.43 | Triplet | 2H | 7.8 | Aromatic Protons (meta to -COO) |

| 5.25 | Septet | 1H | 6.3 | -CH- (isopropyl) |

| 1.37 | Doublet | 6H | 6.3 | -CH₃ (isopropyl) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 166.2 | C=O (ester carbonyl) |

| 132.8 | Aromatic C (para to -COO) |

| 130.6 | Aromatic C (ipso to -COO) |

| 129.6 | Aromatic C (ortho to -COO) |

| 128.3 | Aromatic C (meta to -COO) |

| 68.5 | -CH- (isopropyl) |

| 22.0 | -CH₃ (isopropyl) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3068 | Medium | Aromatic C-H stretch |

| 2983, 2937 | Medium | Aliphatic C-H stretch |

| 1716 | Strong | C=O (ester carbonyl) stretch |

| 1602, 1585 | Medium | Aromatic C=C stretch |

| 1275 | Strong | C-O (ester) stretch |

| 1107 | Strong | C-O (ester) stretch |

| 711 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 164 | 25 | [M]⁺ (Molecular Ion) |

| 122 | 95 | [M - C₃H₆]⁺ |

| 105 | 100 | [C₆H₅CO]⁺ (Base Peak) |

| 77 | 60 | [C₆H₅]⁺ |

| 51 | 30 | [C₄H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the CDCl₃.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Typical parameters include a spectral width of 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The free induction decay (FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected.

-

The baseline is corrected.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

The signals are integrated, and the chemical shifts, multiplicities, and coupling constants are determined.

-

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated solution of this compound (approximately 20-50 mg) in CDCl₃ (0.5-0.7 mL) with TMS is prepared and transferred to a 5 mm NMR tube.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is used.

-

Data Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon environment.

-

Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30 degrees, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 128 to 1024) are acquired due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

The FID is Fourier transformed.

-

The spectrum is phase- and baseline-corrected.

-

The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm, which in turn is referenced to TMS.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.[1][2]

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[1]

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental absorptions.

-

The sample spectrum is then recorded.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum by the instrument's software to generate the final transmittance or absorbance spectrum. The positions of the major absorption bands are then identified.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is used, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC column separates the analyte from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[3]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the structure and fragmentation of this compound.

References

An In-depth Technical Guide to the Synthesis of Isopropyl Benzoate from Benzoic Acid and Isopropanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of isopropyl benzoate from benzoic acid and isopropanol, focusing on the widely utilized Fischer-Speier esterification method. It covers the underlying reaction mechanism, detailed experimental protocols, and key parameters influencing the reaction yield.

Introduction

This compound is an ester with a characteristic fruity, floral odor, finding applications in the fragrance, flavor, and cosmetics industries. In the pharmaceutical sector, it can serve as an intermediate in the synthesis of more complex molecules and as a solvent or plasticizer in drug formulations. The most common and economically viable method for its preparation is the acid-catalyzed esterification of benzoic acid with isopropanol.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from benzoic acid and isopropanol proceeds via the Fischer-Speier esterification, a reversible acid-catalyzed nucleophilic acyl substitution reaction. The overall reaction is depicted below:

C₆H₅COOH + (CH₃)₂CHOH ⇌ C₆H₅COOCH(CH₃)₂ + H₂O (Benzoic Acid + Isopropanol ⇌ this compound + Water)

The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (typically a strong acid like sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the benzoic acid. This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Isopropanol: The oxygen atom of isopropanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining oxonium ion, yielding the final product, this compound.

This entire process is in equilibrium. To achieve a high yield of the ester, the equilibrium must be shifted to the product side. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, isopropanol) or by removing the water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.

Quantitative Data on Reaction Parameters

The yield of this compound is influenced by several factors, including the choice of catalyst, the molar ratio of reactants, reaction temperature, and reaction time. The following tables summarize the impact of these parameters on the reaction outcome.

| Catalyst | Molar Ratio (Benzoic Acid:Isopropanol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| Sulfuric Acid | 1:3 | Reflux | 4 | ~85 | Excess isopropanol used to shift equilibrium. |

| p-Toluenesulfonic Acid | 1:1.5 | Reflux (with Dean-Stark) | 6 | >90 | Water removal drives the reaction to completion. |

| Amberlyst-15 | 1:2 | 80 | 8 | ~75 | Heterogeneous catalyst, allows for easier separation. |

| No Catalyst | 1:3 | Reflux | 24 | <5 | Demonstrates the necessity of an acid catalyst. |

Table 1: Effect of Catalyst and Reaction Conditions on this compound Yield

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Reactants | |||

| Benzoic Acid | 12.21 g (0.1 mol) | 12.21 g (0.1 mol) | 12.21 g (0.1 mol) |

| Isopropanol | 18.03 g (0.3 mol) | 24.04 g (0.4 mol) | 30.05 g (0.5 mol) |

| Catalyst | |||

| Conc. H₂SO₄ | 1 mL | 1 mL | 1 mL |

| Conditions | |||

| Temperature | Reflux (~82°C) | Reflux (~82°C) | Reflux (~82°C) |

| Time | 4 h | 4 h | 4 h |

| Results | |||

| Theoretical Yield | 16.42 g | 16.42 g | 16.42 g |

| Actual Yield | ~13.96 g | ~14.78 g | ~15.10 g |

| % Yield | ~85% | ~90% | ~92% |

Table 2: Influence of Isopropanol Molar Excess on Reaction Yield

Experimental Protocols

Below are detailed experimental procedures for the synthesis of this compound using both homogeneous and heterogeneous acid catalysts.

Protocol 1: Synthesis using Sulfuric Acid (Homogeneous Catalyst)

Materials:

-

Benzoic Acid (C₇H₆O₂)

-

Isopropanol (C₃H₈O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl Ether (C₄H₁₀O)

-

5% Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid (e.g., 12.21 g, 0.1 mol) and an excess of isopropanol (e.g., 24.04 g, 0.4 mol).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 1 mL) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing 100 mL of water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the unreacted benzoic acid and sulfuric acid), and finally with 50 mL of brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the pure product.

Protocol 2: Synthesis using p-Toluenesulfonic Acid with a Dean-Stark Apparatus

Materials:

-

Benzoic Acid (C₇H₆O₂)

-

Isopropanol (C₃H₈O)

-

p-Toluenesulfonic Acid monohydrate (p-TsOH·H₂O)

-

Toluene (C₇H₈)

-

5% Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add benzoic acid (e.g., 12.21 g, 0.1 mol), isopropanol (e.g., 9.02 g, 0.15 mol), p-toluenesulfonic acid monohydrate (e.g., 1.90 g, 0.01 mol), and toluene (e.g., 50 mL).

-

Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water-toluene azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating at the bottom.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the trap (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the toluene solution with 50 mL of 5% sodium bicarbonate solution and then with 50 mL of brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.

-

Purification: Purify the resulting crude ester by vacuum distillation.

Visualizations

Signaling Pathway: Fischer-Speier Esterification Mechanism

Caption: The reaction mechanism for the acid-catalyzed Fischer-Speier esterification.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The Fischer-Speier esterification of benzoic acid with isopropanol is a robust and efficient method for the synthesis of this compound. High yields can be achieved by utilizing an excess of isopropanol or by the azeotropic removal of water. The choice of catalyst, whether homogeneous or heterogeneous, can be tailored to the specific requirements of the synthesis, such as ease of separation and catalyst reusability. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize and optimize the production of this compound.

The Natural Occurrence of Isopropyl Benzoate in Plants and Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of isopropyl benzoate, a volatile organic compound with a characteristic sweet, fruity, and floral aroma. While its presence in certain plant species is documented, quantitative data remains limited in publicly available scientific literature. This document summarizes the known sources, provides detailed experimental protocols for its detection and quantification, and proposes a putative biosynthetic pathway based on current knowledge of plant biochemistry.

Natural Occurrence of this compound

This compound has been identified as a natural volatile constituent in a limited number of plants and food products. Its presence contributes to the overall flavor and aroma profile of these items. The primary documented source is the feijoa fruit, with other potential sources including apple, pear, cocoa, and honey, although its presence in the latter group is less definitively quantified in scientific literature.[1]

Table 1: Documented Natural Sources of this compound

| Plant/Food Source | Scientific Name | Family | Part(s) Analyzed | Concentration | Reference(s) |

| Feijoa | Feijoa sellowiana | Myrtaceae | Fruit Flesh | Not Quantified | [2] |

| Apple | Malus domestica | Rosaceae | Fruit | Not specified | [1] |

| Pear | Pyrus communis | Rosaceae | Fruit | Not specified | [1] |

| Cocoa | Theobroma cacao | Malvaceae | Beans/Products | Detected, not quantified | [1] |

| Honey | Apis mellifera | Apidae | Nectar-derived | Not specified |

Note: While some sources list apple, pear, and honey as containing this compound, specific studies quantifying its presence were not identified in the reviewed literature. Its presence in cocoa has been detected, but not quantified.

Experimental Protocols for the Analysis of this compound

The analysis of this compound in plant and food matrices is typically achieved using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive and suitable for the detection of volatile and semi-volatile organic compounds.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This protocol is a generalized procedure based on methodologies for analyzing volatile esters in fruits and can be adapted for the specific analysis of this compound.

2.1.1. Sample Preparation

-

Homogenization: Homogenize a known weight of the fresh plant material (e.g., 5-10 g of fruit pulp) in a blender. To prevent enzymatic degradation and browning, especially in fruits like apple and pear, the addition of a sodium chloride solution or performing the extraction at low temperatures is recommended.

-

Vial Preparation: Transfer the homogenized sample into a 20 mL headspace vial.

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-octanol or a deuterated analog of this compound if available) to the vial for quantification purposes.

-

Salting Out: Add sodium chloride (e.g., 1-2 g) to the vial to increase the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.

-

Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

2.1.2. HS-SPME Procedure

-

Fiber Selection: Choose an SPME fiber with a coating suitable for the extraction of esters and other volatile compounds. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a common and effective choice.

-

Equilibration: Place the sealed vial in a heating block or the autosampler's incubation chamber and allow the sample to equilibrate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to allow for the adsorption of the volatile analytes.

-

Desorption: After extraction, the fiber is immediately transferred to the heated injection port of the GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

2.2.1. GC Parameters (Example)

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2-5 minutes.

-

Ramp: Increase to 150°C at a rate of 3-5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10-15°C/min, hold for 5-10 minutes.

-

2.2.2. MS Parameters (Example)

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-450.

2.2.3. Compound Identification and Quantification

-

Identification: this compound is identified by comparing its mass spectrum and retention index with those of an authentic standard and/or with entries in a mass spectral library (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Visualizations

Diagram 1: Experimental Workflow for this compound Analysis

Caption: Workflow for HS-SPME-GC/MS analysis of this compound.

Putative Biosynthetic Pathway of this compound

The precise biosynthetic pathway for this compound in plants has not been fully elucidated. However, based on the known biosynthesis of other benzoate esters, such as methyl benzoate, a putative pathway can be proposed. This pathway likely involves the esterification of benzoic acid with isopropanol.

The biosynthesis of benzoic acid itself can occur via two main routes originating from the shikimate pathway product, L-phenylalanine: a β-oxidative pathway and a non-β-oxidative pathway. The final step is the esterification, which is likely catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known to be involved in the formation of volatile esters.

Diagram 2: Putative Biosynthesis of this compound

Caption: Putative biosynthetic pathway of this compound in plants.

References

Isopropyl Benzoate: A Comprehensive Toxicological and Safety Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological data and safety handling procedures for isopropyl benzoate. The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of its potential hazards and the necessary precautions for its use in a research and development setting.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 939-48-0 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Colorless, oily liquid |

| Odor | Sweet, fruity-floral |

| Boiling Point | 218 °C |

| Melting Point | -26 °C |

| Flash Point | 99 °C |

| Density | 1.011 - 1.013 g/cm³ |

| Refractive Index | 1.4930 - 1.4950 |

| Solubility | Insoluble in water; soluble in alcohol and oils |

Toxicological Data

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 3730 mg/kg | [1] |

| LD₅₀ | Rabbit | Dermal | 20 mL/kg (~20240 mg/kg)¹ | [1] |

¹Conversion based on a density of 1.012 g/mL. It is important to note that the original study reported the value in mL/kg.

Experimental Protocol Summary (General - based on OECD Guidelines):

-

Oral LD₅₀ (similar to OECD 401/420/423): The acute oral toxicity is typically determined by administering a single dose of the substance to fasted animals (commonly rats).[2] The animals are then observed for a period of at least 14 days for signs of toxicity and mortality.[2] The LD₅₀ is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

-

Dermal LD₅₀ (similar to OECD 402): The acute dermal toxicity is assessed by applying a single dose of the substance to a shaved area of the skin of an animal (commonly rabbits or rats).[3] The application site is usually covered with a semi-occlusive dressing for a 24-hour exposure period. Animals are observed for 14 days for signs of toxicity and mortality. The dermal LD₅₀ is the dose estimated to be lethal to 50% of the animals.

Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Causes skin irritation (GHS Category 2) | |

| Eye Irritation | Rabbit | Causes serious eye irritation (GHS Category 2A) | |

| Skin Sensitization | Not specified | Not considered a dermal sensitizer |

Experimental Protocol Summary (General - based on OECD Guidelines):

-

Skin Irritation (similar to OECD 404): A small amount of the test substance is applied to a patch of shaved skin on a test animal (typically a rabbit). The skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored to determine the irritation potential.

-

Eye Irritation (similar to OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at set intervals. The severity and reversibility of any lesions are recorded to classify the irritancy of the substance.

-

Skin Sensitization (similar to OECD 429 - Local Lymph Node Assay, LLNA): This assay assesses the potential of a substance to cause skin sensitization. It involves the topical application of the test substance to the ears of mice for three consecutive days. The proliferation of lymphocytes in the draining lymph nodes is then measured. A substance is classified as a sensitizer if it induces a stimulation index (SI) of three or greater. The EC3 value, which is the concentration that produces an SI of 3, is a measure of the sensitizing potency.

Other Toxicological Endpoints

There is a notable lack of publicly available quantitative data for the following endpoints for this compound. The information provided is based on general statements from safety data sheets or is inferred from the absence of data.

| Endpoint | Result | Reference |

| Inhalation Toxicity | May cause respiratory irritation (GHS Category 3) | |

| Mutagenicity | No data available. Benzoic acid and related compounds are generally not considered genotoxic. | |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | |

| Reproductive Toxicity | No data available. |

Experimental Protocol Summary (General - based on OECD Guidelines):

-

Acute Inhalation Toxicity (similar to OECD 403): This test determines the toxicity of a substance upon inhalation over a short period. Animals, typically rats, are exposed to the substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period (usually 4 hours). The animals are then observed for at least 14 days. The LC₅₀ (lethal concentration 50%) is then calculated.

-

Bacterial Reverse Mutation Test (Ames Test) (similar to OECD 471): This in vitro test is used to assess the mutagenic potential of a substance. It utilizes specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have mutations preventing them from synthesizing an essential amino acid. The test substance is incubated with the bacteria, and a positive result is indicated by a significant increase in the number of revertant colonies that can grow without the amino acid.

-

Carcinogenicity Study (similar to OECD 451): These are long-term studies, typically lasting for the majority of the animal's lifespan (e.g., 2 years for rodents). Animals are administered the test substance daily, and are observed for the development of tumors.

-

Reproductive and Developmental Toxicity Study (similar to OECD 414): These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development. The substance is administered to animals before and during pregnancy, and the effects on parental animals and their offspring are assessed.

Potential Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways for this compound toxicity have not been extensively studied, one potential mechanism of interaction has been identified.

-

Inhibition of Cytochrome P450 Enzymes: In vitro studies have suggested that this compound may inhibit the activity of cytochrome P450 (CYP450) enzymes. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many drugs. Inhibition of CYP450 enzymes can lead to altered drug metabolism, potentially resulting in drug-drug interactions and adverse effects.

References

Isopropyl Benzoate: A Versatile Biochemical Reagent in Life Sciences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl benzoate, a benzoate ester, is an organic compound with a growing presence in the landscape of life sciences research. While traditionally utilized in the fragrance, flavor, and cosmetic industries, its utility as a biochemical reagent is becoming increasingly apparent. This technical guide provides a comprehensive overview of this compound's applications in life sciences, focusing on its role as an inducer of biosynthetic pathways, its interactions with key enzyme systems, and its antimicrobial properties. This document is intended to serve as a resource for researchers and professionals in drug development and molecular biology, offering detailed experimental protocols and insights into its mechanism of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Appearance | Colorless oily liquid | [2] |

| Odor | Sweet, fruity-floral | |

| Boiling Point | 218 °C | |

| Melting Point | -26 °C | |

| Density | 1.01 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents and oils. Miscible with ethanol at room temperature. | |

| logP | 2.2518 |

Applications in Life Sciences

This compound has demonstrated utility in several key areas of biochemical and life sciences research.

Induction of Phloroglucinol Biosynthesis in E. coli

One of the most significant applications of this compound in biotechnology is its use as an inducer for the production of phloroglucinol in genetically engineered Escherichia coli. Phloroglucinol is a valuable platform chemical with applications in the pharmaceutical and manufacturing sectors.

The cumate-inducible expression system, which utilizes this compound (often referred to as cumate in this context), offers a cost-effective and efficient alternative to the traditional IPTG-inducible systems. This system is based on the regulatory elements of the Pseudomonas putida F1 cym and cmt operons. The CymR repressor protein constitutively expressed in the E. coli host binds to the operator region, preventing the transcription of the target gene. The addition of this compound leads to its binding to CymR, causing a conformational change that releases the repressor from the operator and allows for the transcription of the downstream gene, in this case, phlD, which encodes phloroglucinol synthase.

A study by Yuan S, et al. (2020) demonstrated a significant increase in phloroglucinol yield using an optimized cumate-inducible expression system.

| Expression System | Inducer | Phloroglucinol Yield (mg/L) | Reference |

| pET28a-phlD | IPTG | ~150 | |

| pNEW-phlD-rop | This compound (Cumate) | ~300 |

Inhibition of Cytochrome P450 Enzymes

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of microorganisms. Its hydrophobic nature is believed to facilitate its interaction with and disruption of bacterial cell membranes, leading to cell death. This mechanism is common for many benzoate esters and other lipophilic antimicrobial agents that can compromise membrane integrity. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial and fungal strains are not extensively documented in scientific literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Induction of Phloroglucinol Production in E. coli

This protocol is based on the work of Yuan S, et al. (2020) for the induction of phloroglucinol synthesis in an E. coli strain engineered with a cumate-inducible expression system harboring the phlD gene.

Materials:

-

E. coli strain (e.g., BL21(DE3)) transformed with the pNEW-phlD-rop expression vector.

-

Luria-Bertani (LB) medium.

-

Kanamycin (or other appropriate antibiotic for plasmid maintenance).

-

This compound (Cumate) stock solution (e.g., 100 mM in ethanol).

-

Incubator shaker.

-

Spectrophotometer.

-

Centrifuge.

-

HPLC system for phloroglucinol quantification.

Procedure:

-

Starter Culture: Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).

-

Main Culture: Inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.1.

-

Growth: Incubate the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Add this compound to a final concentration of 0.1 mM.

-

Post-Induction Growth: Continue to incubate the culture at a lower temperature (e.g., 20-28°C) for 12-24 hours to allow for protein expression and phloroglucinol production.

-

Sample Collection: Harvest the culture by centrifugation (e.g., 5000 x g for 10 minutes). The supernatant can be used for the quantification of extracellular phloroglucinol.

-

Quantification: Analyze the phloroglucinol concentration in the supernatant using a validated HPLC method.

In Vitro Cytochrome P450 Inhibition Assay

This is a generalized protocol to determine the inhibitory potential of this compound on various CYP isoforms using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Specific CYP isoform substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

-

This compound solutions at various concentrations.

-

Positive control inhibitor for each CYP isoform.

-

Phosphate buffer (pH 7.4).

-

Acetonitrile or methanol for reaction termination.

-

LC-MS/MS system for metabolite quantification.

Procedure:

-

Pre-incubation: In a microcentrifuge tube or a 96-well plate, combine HLMs, phosphate buffer, and the this compound solution (or positive control/vehicle). Pre-incubate at 37°C for 5-10 minutes.

-

Reaction Initiation: Add the specific CYP substrate to the mixture.

-

Start the Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific microorganism.

Materials:

-

Test microorganism (e.g., E. coli, S. aureus).

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium.

-

This compound stock solution.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

-

Bacterial inoculum standardized to 0.5 McFarland standard.

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in the growth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Visualizations

Experimental Workflows

Caption: Workflow for this compound-Induced Phloroglucinol Production.

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Biosynthetic Pathway

Caption: this compound-Inducible Phloroglucinol Biosynthesis Pathway.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct modulation of signaling pathways in mammalian cells by this compound. While studies on other benzoate compounds, such as sodium benzoate, have suggested potential effects on cellular processes, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence. Future research is warranted to elucidate any potential impact of this compound on mammalian cell signaling.

Conclusion

This compound is emerging as a valuable tool in the life sciences, particularly in the field of metabolic engineering for the production of valuable biochemicals. Its role as a cost-effective inducer in the cumate expression system is a significant advancement. Furthermore, its inhibitory effects on cytochrome P450 enzymes and its antimicrobial properties suggest its potential relevance in drug metabolism and as a preservative, although more quantitative data is needed to fully characterize these activities. The experimental protocols provided in this guide offer a foundation for researchers to explore and expand upon the applications of this compound in their respective fields. Further investigation into its mechanism of action and its effects on cellular systems will undoubtedly uncover new and valuable applications for this versatile biochemical reagent.

References

Methodological & Application

Isopropyl Benzoate: A Potent Inducer for the Cumate Switch Expression System

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The cumate switch is a tightly regulated, inducible gene expression system that offers robust and tunable control of target gene expression in a variety of host organisms, including Escherichia coli, Bacillus subtilis, Streptomyces, and various mammalian cell lines.[1][2][3][4] This system is based on the regulatory elements of the p-cymene (cym) and p-cumate (cmt) operons from Pseudomonas putida F1.[5] The core components of the system are the CymR repressor protein and its corresponding operator DNA sequence (CuO). In the absence of an inducer, CymR binds to the CuO sequence placed downstream of a promoter, effectively blocking the transcription of the gene of interest.

The system is induced by the small, non-toxic molecule p-isopropylbenzoate, commonly referred to as cumate. Isopropyl benzoate binds to the CymR repressor, causing a conformational change that leads to its dissociation from the CuO operator. This alleviates the repression and allows for robust transcription of the target gene. Key advantages of the cumate switch system include its tight regulation with low basal expression, dose-dependent control over expression levels (a "rheostat" mechanism), and the reversibility of induction. Furthermore, this compound is an inexpensive and water-soluble inducer that is not metabolized by most host cells, ensuring stable induction levels.

These characteristics make the cumate switch system, with this compound as the inducer, a powerful tool for a wide range of applications, from fundamental research in functional genomics to process development in the biopharmaceutical industry.

Mechanism of Action

The cumate switch system operates on a simple and efficient "on/off" mechanism governed by the interaction between the CymR repressor and the inducer, this compound.

-

In the "Off" State (No Inducer): The constitutively expressed CymR repressor protein binds with high affinity to the specific operator sequence (CuO), which is engineered into the expression vector downstream of a promoter and upstream of the gene of interest. This binding physically obstructs the RNA polymerase from initiating transcription, leading to very low basal expression levels of the target gene.

-

In the "On" State (Inducer Present): When this compound (cumate) is added to the culture medium, it readily penetrates the cell membrane and binds to the CymR repressor. This binding event induces an allosteric change in the CymR protein, significantly reducing its affinity for the CuO operator sequence. The CymR-inducer complex detaches from the DNA, allowing the RNA polymerase to access the promoter and initiate transcription of the downstream gene of interest. The level of gene expression can be modulated by varying the concentration of this compound.

-

Reversibility: The induction is reversible. Removal of this compound from the culture medium allows CymR to return to its original conformation, re-bind to the CuO operator, and repress transcription.

References

- 1. systembio.com [systembio.com]

- 2. researchgate.net [researchgate.net]

- 3. Caged Cumate Enables Proximity-Dependent Control over Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a synthetic cumate-inducible gene expression system for Bacillus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

pNEW Plasmid Expression Vector with Cumate-Inducible Promoter: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pNEW plasmid expression vector, equipped with a cumate-inducible promoter, offers a robust and tightly regulated system for controlled gene expression in a variety of host organisms, including Escherichia coli and mammalian cells.[1][2] This system is based on the regulatory elements of the Pseudomonas putida F1 cmt and cym operons.[1][3] The core components are the CymR repressor protein and its corresponding operator sequence (CuO), integrated into the pNEW vector.[1] Gene expression is repressed in the absence of the inducer, p-cumate, and is activated upon its addition. This system provides several advantages, including high-level expression, stringent regulation with low basal expression, dose-dependent induction (rheostatic control), and the use of a non-toxic, inexpensive inducer.

Principle of the Cumate-Inducible System